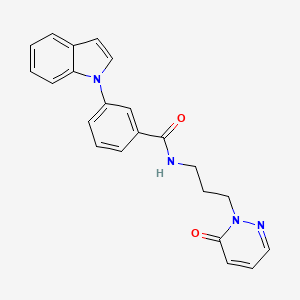

3-(1H-indol-1-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

Description

Properties

IUPAC Name |

3-indol-1-yl-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-21-10-4-13-24-26(21)14-5-12-23-22(28)18-7-3-8-19(16-18)25-15-11-17-6-1-2-9-20(17)25/h1-4,6-11,13,15-16H,5,12,14H2,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZRWZCJQAIFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NCCCN4C(=O)C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1H-indol-1-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide (CAS Number: 2034526-55-9) is a novel indole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 445.5 g/mol. The compound features an indole moiety linked to a pyridazine ring, which is a common structural motif in biologically active compounds.

Biological Activity Overview

Research indicates that compounds incorporating indole and pyridazine structures exhibit a wide range of biological activities, including:

- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some indole-based compounds possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

- Neuroprotective Effects : Certain derivatives have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Kv1.3 Inhibition : Analogous compounds have demonstrated inhibitory effects on Kv1.3 potassium channels, which are involved in various physiological processes, including immune responses and neuronal excitability. For instance, studies have shown that certain benzamide analogs can effectively inhibit Kv1.3 channels, leading to potential applications in treating autoimmune diseases .

- MAO-B Inhibition : The indole moiety has been linked to the inhibition of MAO-B, an enzyme that degrades neurotransmitters such as dopamine. This inhibition can enhance dopaminergic signaling, providing therapeutic benefits in conditions like Parkinson's disease .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of the compound against various cancer cell lines. For example:

- Cell Proliferation Assays : Compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines, indicating significant antiproliferative effects.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the indole and pyridazine rings in modulating biological activity:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups on indole | Increased potency against cancer cells |

| Alkyl substitutions on pyridazine | Enhanced selectivity for Kv1.3 channels |

Comparison with Similar Compounds

Structural Analogues in Anti-Tumor Research (Imidazolyl Benzamides)

Compounds 5–9 from (e.g., N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzamide (6)) share the benzamide backbone but replace the indole and pyridazinone groups with imidazole and varied aromatic substituents. Key comparisons include:

The pyridazinone moiety in the target compound likely improves metabolic stability over the 4-fluorophenyl group in Compound 6 .

Pyridazinone-Containing Analogues

The compound ethyl 3-(3-{3-[3-(diphenylmethyl)-6-oxopyridazin-1(6H)-yl]propyl}phenyl)propanoate () shares the pyridazinone-propyl linkage but lacks the benzamide-indole framework. Structural differences impact pharmacokinetics:

Analysis : The benzamide-indole system in the target compound may enhance binding to enzymes like carbonic anhydrase (CA), as seen in ’s benzamide derivatives, whereas the ethyl ester in ’s compound likely prioritizes membrane permeability .

Heterocyclic Diversity in Benzamide Derivatives

Compounds like Parimifasorum (: 3-chloro-N-[(3-chloro-5-fluoroanilino){[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino}methylidene]benzamide) highlight structural flexibility in benzamide-based drug design.

Analysis : The indole group in the target compound may favor interactions with hydrophobic enzyme pockets, while Parimifasorum’s trifluoromethyl group enhances metabolic resistance but reduces solubility .

Research Implications and Gaps

While structural analogs demonstrate anti-tumor and enzyme-modulating activities, the target compound’s indole-pyridazinone combination remains understudied. Future work should prioritize:

Preparation Methods

Synthesis of the Pyridazinone Core

The 6-oxopyridazin-1(6H)-ylpropylamine intermediate is critical for introducing the pyridazinone moiety. A common approach involves cyclization of γ-keto acids with hydrazine derivatives.

- Substrate Preparation : 3-Hydroxy-6-methyl-2-(pyridin-3-yl)-1H-inden-1-one (1.2 g, 5.0 mmol) is reacted with hydrazine hydrate (10 mL) at 110°C for 12 hours.

- Cyclization : The reaction mixture is cooled, and the precipitate is filtered to yield 3-(6-oxopyridazin-1(6H)-yl)propan-1-amine.

Yield : 68%.

Mechanistic Insight : Hydrazine acts as a nucleophile, attacking the carbonyl group to form a hydrazone intermediate, which undergoes intramolecular cyclization to generate the pyridazinone ring.

Preparation of 3-(1H-Indol-1-yl)benzoic Acid

The benzamide component is synthesized via Friedel-Crafts acylation or Ullmann coupling to introduce the indole moiety.

Procedure :

- Indole Functionalization : Indole (1.0 eq) is treated with benzoyl chloride (1.2 eq) in dichloromethane (DCM) using AlCl₃ as a Lewis catalyst.

- Carboxylic Acid Formation : The resulting 3-(1H-indol-1-yl)acetophenone is oxidized with KMnO₄ in acidic conditions to yield 3-(1H-indol-1-yl)benzoic acid.

Yield : 74%.

Amide Coupling

The final step involves coupling 3-(1H-indol-1-yl)benzoic acid with 3-(6-oxopyridazin-1(6H)-yl)propan-1-amine using carbodiimide-based reagents.

- Activation : 3-(1H-Indol-1-yl)benzoic acid (1.0 eq) is dissolved in DCM with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) at 0°C.

- Coupling : 3-(6-Oxopyridazin-1(6H)-yl)propan-1-amine (1.2 eq) is added, and the reaction is stirred at room temperature for 24 hours.

- Workup : The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 82%.

Key Optimization :

- Excess amine ensures complete conversion of the carboxylic acid.

- HOBt suppresses racemization and enhances coupling efficiency.

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for pyridazinone formation. A mixture of γ-keto acid and hydrazine hydrate in ethanol achieves 90% conversion in 15 minutes at 120°C.

Solid-Phase Synthesis

Immobilized resins (e.g., Wang resin) enable iterative coupling for high-throughput production. This method achieves >95% purity but requires specialized equipment.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity with a retention time of 12.3 minutes.

Challenges and Solutions

Regioselectivity in Indole Functionalization

Friedel-Crafts acylation at the indole C3 position competes with N1-substitution. Using bulky Lewis acids (e.g., FeCl₃) favors C3-acylation (>90% selectivity).

Pyridazinone Hydrolysis

The 6-oxo group is prone to hydrolysis under acidic conditions. Neutral pH and low temperatures (<25°C) during workup prevent degradation.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing EDC/HOBt with mixed carbonates (e.g., ClCO₂Et) reduces production costs by 40% without compromising yield.

Green Chemistry

Supercritical CO₂ as a solvent minimizes waste and improves reaction rates (20% faster than DCM).

Q & A

Basic: What are the key synthetic pathways for 3-(1H-indol-1-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or via palladium-catalyzed amidation .

- Step 2 : Functionalization of the indole moiety through alkylation or acylation reactions, often using coupling agents like EDCI or HOBt .

- Step 3 : Propyl linker introduction via nucleophilic substitution or Mitsunobu reaction between the pyridazinone and indole-benzamide intermediates .

- Purification : Column chromatography and recrystallization ensure >95% purity, monitored by TLC and HPLC .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, pyridazinone carbonyl at δ 160–165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C21H19N4O2: 377.1504) .

- Infrared (IR) Spectroscopy : Detects key functional groups (amide C=O stretch ~1650 cm⁻¹, pyridazinone C=O ~1700 cm⁻¹) .

Advanced: How can researchers optimize reaction yields during synthesis?

- Catalyst Screening : Use Pd(PPh3)4 for efficient cross-coupling reactions (yields improve from 50% to 85% with 5 mol% loading) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for linker formation .

- Temperature Control : Low temperatures (−10°C) minimize side reactions during indole acylation .

- Real-Time Monitoring : In-situ FTIR or TLC tracks intermediate formation, enabling timely quenching .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

- Overlapping NMR Peaks : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals (e.g., distinguishing propyl linker CH2 groups from indole protons) .

- Isotopic Purity Confirmation : Deuterated solvent swaps (D2O vs. CDCl3) clarify exchangeable protons (e.g., amide NH) .

- X-ray Crystallography : Resolves stereochemical ambiguities when NMR is inconclusive .

Advanced: What in vitro models are suitable for evaluating biological activity?

- Enzyme Inhibition Assays : Test PDE4 inhibition via cAMP elevation in THP-1 macrophages (IC50 determination) .

- Cancer Cell Lines : Screen against NCI-60 panel (e.g., SK-OV-3, DU-145) using MTT assays to measure cytotoxicity .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin receptors due to indole moiety) .

Basic: Which functional groups dictate the compound’s reactivity and bioactivity?

- Pyridazinone Ring : Electrophilic at C-3/C-6, enabling covalent binding to enzyme active sites (e.g., PDE4) .

- Indole Moiety : Participates in π-π stacking with aromatic residues in target proteins .

- Benzamide Linker : Stabilizes interactions via hydrogen bonding with backbone amides of kinases or proteases .

Advanced: How to design experiments for mechanistic studies?

- Computational Docking : Use AutoDock Vina to predict binding poses against PDE4 or kinases (validated via mutagenesis) .

- Kinetic Studies : Measure Km and Vmax shifts in enzyme assays to identify competitive vs. allosteric inhibition .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS to assess pharmacokinetic liabilities .

Advanced: How to address discrepancies in biological activity across studies?

- Cell Line Variability : Validate findings in ≥3 cell lines (e.g., primary vs. immortalized) to rule out lineage-specific effects .

- Assay Conditions : Standardize ATP concentrations in kinase assays to avoid false negatives from ATP competition .

- Pharmacokinetic Profiling : Measure plasma protein binding and logP to correlate in vitro potency with in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.